

A Comprehensive Toxicological Profile of Bromo-Chloro-Ethylbenzene Isomers: A Technical Guide

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Compound of Interest

Compound Name: 1-Bromo-2-chloro-4-ethylbenzene

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For Researchers, Scientists, and Drug Development Professionals

Abstract: Bromo-chloro-ethylbenzene isomers represent a class of halogenated aromatic compounds for which comprehensive toxicological data is largely unavailable in public literature. This technical guide synthesizes the existing information, identifies critical data gaps, and provides a framework for future toxicological assessment. By leveraging data from structurally related compounds, such as halogenated benzenes and ethylbenzene, this document outlines putative metabolic pathways, potential mechanisms of toxicity, and recommended experimental protocols. The content is intended to guide researchers and drug development professionals in evaluating the safety profiles of these and similar chemical entities.

Introduction

Bromo-chloro-ethylbenzene isomers are substituted aromatic hydrocarbons. Their chemical structure, featuring a benzene ring with ethyl, bromine, and chlorine substituents, suggests potential for complex metabolic activation and subsequent toxicity. The precise positioning of the halogen atoms can significantly influence the molecule's chemical reactivity, metabolic fate, and toxicological profile. While specific toxicological studies on these isomers are scarce, hazard classifications from regulatory bodies and data from analogous compounds provide a preliminary basis for risk assessment. This guide aims to consolidate this information and propose a systematic approach for a more complete toxicological evaluation.

Physicochemical Properties and Known Hazard Classifications

Quantitative toxicological data such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) values for bromo-chloro-ethylbenzene isomers are not readily available in the peer-reviewed literature. However, GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard statements from sources like the European Chemicals Agency (ECHA) provide qualitative toxicological insights.

Table 1: Physicochemical Properties and GHS Hazard Classifications of Selected Bromo-Chloro-Ethylbenzene Isomers

Isomer	Molecular Formula	Molecular Weight (g/mol)	CAS Number	GHS Hazard Statements[1][2]
4-Bromo-2-chloro-1-ethylbenzene	C ₈ H ₈ BrCl	219.50	1310948-67-4	H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation
4-Bromo-1-chloro-2-ethylbenzene	C ₈ H ₈ BrCl	219.50	289039-22-1	H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation
1-Bromo-3-chloro-2-ethylbenzene	C ₈ H ₈ BrCl	219.50	1780808-66-3	Data not available
1-Bromo-2-chloro-4-ethylbenzene	C ₈ H ₈ BrCl	219.50	No CAS Found	Data not available

Data sourced from PubChem.[1][2][3][4]

Putative Toxicokinetics and Metabolism

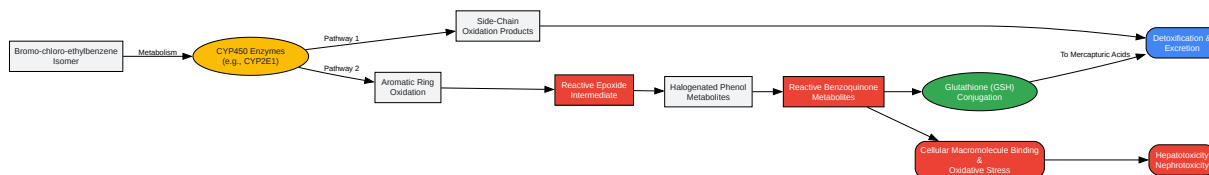
Direct studies on the toxicokinetics of bromo-chloro-ethylbenzene isomers have not been identified. However, the metabolic pathways can be inferred from studies on ethylbenzene and

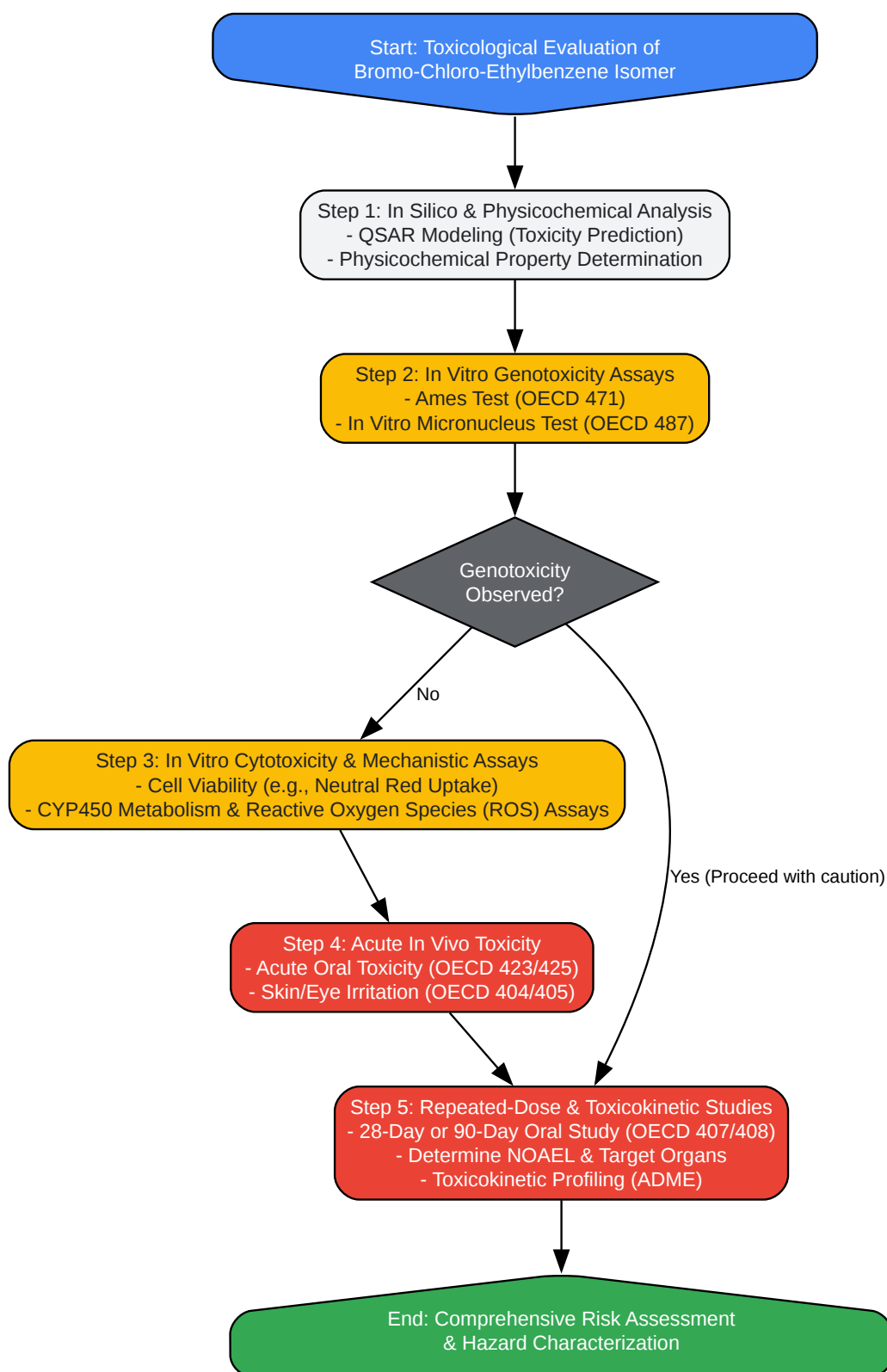
other halogenated benzenes.

Metabolism of Ethylbenzene: Ethylbenzene is primarily metabolized in the liver by cytochrome P-450 (CYP) enzymes, particularly CYP2E1 and CYP1A2.[5] The initial step involves the oxidation of the ethyl side chain to form 1-phenylethanol, which is further metabolized to mandelic acid and phenylglyoxylic acid before being excreted in the urine.[5]

Metabolism of Halogenated Benzenes: The metabolism of halogenated benzenes is known to produce potentially harmful metabolites.[6] The metabolic activation can involve the formation of epoxides, phenols, and reactive benzoquinones.[6] These reactive intermediates are linked to observed toxicities. For instance, reactive benzoquinone metabolites are suggested to be linked to hepatotoxicity, while glutathione adducts of these quinones are established as crucial in inducing nephrotoxicity.[6]

Based on these analogs, bromo-chloro-ethylbenzene isomers are likely metabolized through two primary routes: oxidation of the ethyl side chain and aromatic hydroxylation of the benzene ring, mediated by CYP450 enzymes. The latter pathway could lead to the formation of reactive epoxide and quinone intermediates, which are common mechanisms of toxicity for halogenated aromatic compounds.





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